2-(benzylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
2-benzylsulfonyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-11-12(2)22-16(14(11)8-17)18-15(19)10-23(20,21)9-13-6-4-3-5-7-13/h3-7H,9-10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJRJHSWQLKQTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CS(=O)(=O)CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyano and Dimethyl Groups: The cyano and dimethyl groups are introduced through substitution reactions.
Attachment of the Benzylsulfonyl Group: The benzylsulfonyl group is attached via a sulfonylation reaction.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(benzylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 2-(benzylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-(benzylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide: The parent compound.
2-(methylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide: A similar compound with a methylsulfonyl group instead of a benzylsulfonyl group.
2-(benzylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)propionamide: A similar compound with a propionamide group instead of an acetamide group.
Uniqueness
2-(benzylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzylsulfonyl group, in particular, may enhance its stability and reactivity compared to similar compounds.
Biological Activity
The compound 2-(benzylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide , also known by its CAS number 923387-33-1, is a synthetic derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 362.5 g/mol. The structure features a thiophene ring substituted with a cyano group and a benzylsulfonyl moiety, which may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 362.5 g/mol |
| CAS Number | 923387-33-1 |
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in inflammation and pain pathways. The presence of the benzylsulfonyl group suggests potential inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Anticonvulsant Activity
A study on related compounds found that N-benzyl derivatives exhibited significant anticonvulsant activity in models of induced seizures. This suggests that the compound may also possess similar properties, potentially offering protection against seizures through modulation of neurotransmitter release or ion channel activity .
Therapeutic Applications
- Anticonvulsant : Preliminary studies suggest that derivatives of this compound may be effective in preventing seizures.
- Anti-inflammatory : Given its potential COX-inhibitory activity, it could be explored for use in treating inflammatory conditions.
- Analgesic : The structural components may also confer analgesic properties, warranting further investigation.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of similar compounds for their biological activities:
- Study on Anticonvulsant Effects : A study demonstrated that certain N-benzyl derivatives provided full protection against maximal electroshock-induced seizures in mice at doses comparable to established anticonvulsants like phenobarbital .
- COX Inhibition Studies : Research on related sulfonamide compounds indicated significant inhibitory effects on COX enzymes, leading to reduced inflammation and pain in animal models .
Q & A
Q. What are the critical steps in synthesizing 2-(benzylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide?
Synthesis typically involves:
- Step 1 : Formation of the thiophene-2-amine precursor via cyanoacetylation of 3-cyano-4,5-dimethylthiophen-2-amine using cyanoacetylating agents (e.g., 1-cyanoacetyl-3,5-dimethylpyrazole) .
- Step 2 : Sulfonylation of the intermediate with benzylsulfonyl chloride under controlled pH (7–9) and temperature (0–5°C) to minimize side reactions .
- Purification : Recrystallization from ethanol or chromatography to achieve >95% purity . Key solvents include DMF or dichloromethane, with triethylamine as a catalyst .
Q. Which spectroscopic methods are essential for structural confirmation?
- NMR Spectroscopy : and NMR identify proton environments (e.g., aromatic thiophene protons at δ 6.8–7.2 ppm, sulfonyl groups at δ 3.5–4.0 ppm) .
- IR Spectroscopy : Confirms functional groups (C≡N stretch at ~2216 cm, S=O stretch at ~1150–1300 cm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 387.08) .
Q. What functional groups influence the compound’s reactivity?
- Electron-withdrawing groups : The cyano (–CN) and sulfonyl (–SO) groups enhance electrophilicity, enabling nucleophilic substitutions (e.g., thioether formation) .
- Thiophene ring : Aromatic π-system facilitates interactions with biological targets (e.g., enzyme active sites) .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature control : Lower temperatures (0–5°C) during sulfonylation reduce byproduct formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) while maintaining >85% yield .
- Real-time monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry .
Q. How can contradictions in biological activity data be resolved?
- Replicate assays : Conduct dose-response studies across multiple cell lines (e.g., MCF-7, NCI-H460) to confirm IC consistency .
- Analytical validation : Use LC-MS to verify compound stability in biological matrices and rule out degradation artifacts .
- Target engagement assays : Employ SPR or ITC to measure direct binding to proposed targets (e.g., CD73 enzyme) .
Q. What in silico methods predict the compound’s biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with enzymes like p38 MAPK (binding energy ≤ -9.0 kcal/mol suggests high affinity) .
- Pharmacophore mapping : Identify critical features (e.g., sulfonyl acceptor, cyano hydrophobic group) for target selectivity .
- MD simulations : Assess binding stability over 100 ns trajectories to validate docking predictions .
Q. How is thermal stability evaluated during formulation studies?
- DSC/TGA : Determine melting points (~258–259°C) and decomposition profiles (5% weight loss at ~200°C) to guide storage conditions .
- Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months and monitor purity via HPLC .
Q. What strategies validate enzyme inhibition mechanisms?
- Kinetic assays : Measure values using Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- SAR studies : Compare derivatives (e.g., replacing benzylsulfonyl with methylsulfonyl) to identify critical moieties for activity .
- Cellular target profiling : Use siRNA knockdown to confirm pathway-specific effects (e.g., AMPK/mTOR modulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
